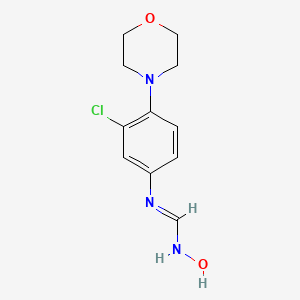

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide

准备方法

合成路线和反应条件: TS-011 的合成涉及在特定条件下将 3-氯-4-吗啉-4-基苯胺与甲酰胺反应。 该反应通常需要控制温度和催化剂的存在,以确保生成所需的产物 .

工业生产方法: 在工业环境中,TS-011 的生产通过优化反应条件来扩大规模,以确保高产率和纯度。 该过程涉及使用大型反应器、精确的温度控制和连续监测,以保持产品质量 .

化学反应分析

反应类型: 由于存在反应性官能团,TS-011 主要进行取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 通常涉及亲核试剂,例如氢氧根离子或胺。

氧化反应: 通常使用氧化剂,例如过氧化氢或高锰酸钾。

还原反应: 通常使用还原剂,例如硼氢化钠或氢化锂铝.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能产生 TS-011 的各种取代衍生物,而氧化和还原反应可能导致形成化合物的不同氧化或还原形式 .

科学研究应用

TS-011 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

TS-011 通过选择性抑制 20-羟基二十碳四烯酸的合成发挥作用,20-羟基二十碳四烯酸是一种强效的血管收缩剂,会导致脑缺血。 该化合物靶向特定的细胞色素 P450 异构体,包括 CYP4F2、CYP4F3A、CYP4F3B 和 CYP4A11,从而减少 20-羟基二十碳四烯酸的生成并改善脑血流 .

类似化合物:

HET0016: 另一种 20-羟基二十碳四烯酸合成抑制剂,对脑血流具有类似的影响。

TS-011 的独特性: TS-011 的独特性在于其对特定细胞色素 P450 异构体的高选择性及其对 20-羟基二十碳四烯酸合成的有效抑制作用。 这种选择性使其成为研究和潜在治疗应用中宝贵的工具 .

相似化合物的比较

HET0016: Another inhibitor of 20-hydroxyeicosatetraenoic acid synthesis with similar effects on cerebral blood flow.

Uniqueness of TS-011: TS-011 is unique due to its high selectivity for specific cytochrome P450 isoforms and its potent inhibitory effects on 20-hydroxyeicosatetraenoic acid synthesis. This selectivity makes it a valuable tool in research and potential therapeutic applications .

属性

IUPAC Name |

N'-(3-chloro-4-morpholin-4-ylphenyl)-N-hydroxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-16)1-2-11(10)15-3-5-17-6-4-15/h1-2,7-8,16H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXADXBIGLLOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N=CNO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431234 | |

| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339071-18-0 | |

| Record name | N-(3-Chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339071180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TS-011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP24MFJ1RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of TS-011?

A1: TS-011 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. [, , , ] It achieves this by inhibiting the activity of cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP4A family, which are responsible for the conversion of arachidonic acid to 20-HETE. []

Q2: Why is inhibiting 20-HETE synthesis considered beneficial in the context of stroke?

A2: 20-HETE is a potent vasoconstrictor. [, , , , ] In the context of stroke, where blood flow to the brain is compromised, the vasoconstrictive effects of 20-HETE can exacerbate ischemic damage. [, , ] By inhibiting 20-HETE synthesis, TS-011 is thought to improve blood flow and reduce the extent of brain injury. [, , , ]

Q3: What evidence supports the potential of TS-011 as a stroke treatment?

A3: Several preclinical studies have shown promising results:

- Reduced infarct size: TS-011 administration has been shown to reduce infarct volume in rodent models of both ischemic and hemorrhagic stroke. [, , , ]

- Improved neurological outcomes: Studies have reported that TS-011 treatment can lead to improved neurological function after stroke in animal models. [, ]

- Reversal of cerebral vasospasm: Research suggests that TS-011 can reverse delayed cerebral vasospasm, a serious complication of subarachnoid hemorrhage, in animal models. [, ]

Q4: How does TS-011 interact with its target enzymes?

A4: While the precise binding interactions are not fully elucidated in the provided research, TS-011 demonstrates potent inhibition of human and rat CYP4A enzymes, with IC50 values in the nanomolar range. [] The compound shows selectivity for CYP4A enzymes, with minimal effects on other CYP enzymes involved in drug metabolism. []

Q5: What are the limitations of the current research on TS-011?

A5: Most of the available data on TS-011 comes from preclinical studies. [, , , , ] Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q6: Are there any known structural analogs of TS-011 being investigated?

A6: Yes, research mentions structural analogs of TS-011, such as HET0016 and compound 24, which share the core structure but have modifications aimed at improving metabolic stability and pharmacokinetic properties. [] This highlights the ongoing efforts to optimize the compound for potential therapeutic use.

Q7: Has TS-011 shown any effects on cerebral blood flow in stroke models?

A7: Findings on the effects of TS-011 on cerebral blood flow in stroke models have been mixed. While some studies report that TS-011 did not significantly alter cerebral blood flow during ischemia, one study observed increased cerebral blood flow following reperfusion in TS-011 pretreated animals. [] Further research is needed to clarify its role in modulating cerebral blood flow after stroke.

Q8: Are there any genetic factors that might influence the response to TS-011?

A8: Research using congenic strains of Dahl salt-sensitive rats suggests that genetic variations in the region of chromosome 5 containing CYP4A genes can influence both 20-HETE production and the development of hypertension. [] This finding highlights the potential for interindividual variability in response to TS-011 based on genetic background.

Q9: What is the significance of studying the effects of TS-011 on cerebral microcirculation?

A9: Cerebral microcirculation plays a crucial role in maintaining adequate blood flow and oxygen supply to brain tissue. [] Studying the effects of TS-011 on microvessels in the ischemic brain can provide valuable insights into its potential neuroprotective mechanisms beyond its effects on larger cerebral arteries.

Q10: What analytical methods are used to study TS-011 and its effects?

A10: Several analytical techniques are employed in the research, including:

- Liquid chromatography-mass spectrometry (LC-MS): Used to measure 20-HETE levels in biological samples, such as cerebrospinal fluid and brain tissue. [, , ]

- Laser-Doppler flowmetry: Used to monitor regional cerebral blood flow in real-time. [, ]

- Vascular casting: Used to visualize and measure the diameter of cerebral arteries. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1241315.png)

![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B1241324.png)

![1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol](/img/structure/B1241328.png)

![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)](/img/structure/B1241331.png)